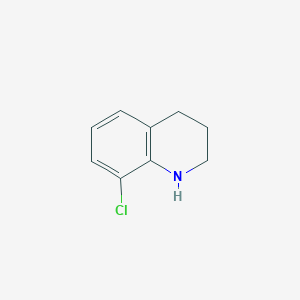

8-Chloro-1,2,3,4-tetrahydroquinoline

Descripción general

Descripción

8-Chloro-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines It is characterized by the presence of a chlorine atom at the 8th position of the quinoline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1,2,3,4-tetrahydroquinoline typically involves the hydrogenation of 8-chloroquinoline. This process can be carried out using a palladium catalyst supported on carbon (Pd/C) under mild conditions . Another method involves the cyclization of appropriate precursors under acidic conditions, followed by chlorination at the 8th position .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure efficient and scalable synthesis. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact .

Análisis De Reacciones Químicas

Dehydrogenation to Aromatic Quinoline Derivatives

The tetrahydroquinoline structure undergoes dehydrogenation under catalytic conditions to yield 8-chloroquinoline, a fully aromatic heterocycle. This reaction is critical for generating bioactive quinoline derivatives.

| Catalyst | Conditions | Yield | Reference |

|---|---|---|---|

| Co(OAc)₂ | Aerobic, 100–120°C, 24 hrs | 85–92% | |

| Mo(PMe₃)₄H₄ | H₂ atmosphere, 90°C | 78% |

Mechanism :

-

Cobalt oxide facilitates aerobic dehydrogenation via radical intermediates, promoting the elimination of hydrogen atoms from the saturated ring .

-

Molybdenum hydride complexes catalyze reversible hydrogenation/dehydrogenation, enabling equilibrium control .

Key Findings:

-

Phosphorus Oxychloride (POCl₃) Chlorination :

Reaction Pathway :

-

POCl₃ activates the carbonyl oxygen (if present) or coordinates with the amine.

-

Iodine acts as a Lewis acid, enhancing electrophilic attack at position 4.

Cyclization and Domino Reactions

The compound participates in domino sequences involving cyclization, particularly in polyphosphoric acid (PPA)-mediated syntheses.

Example:

-

Cyclization with Polyphosphoric Acid :

Oxidation and Functionalization

The secondary amine and saturated ring enable selective oxidation:

| Oxidizing Agent | Product | Conditions | Yield |

|---|---|---|---|

| KMnO₄ | 8-Chloro-quinolin-4(1H)-one | Acidic aqueous, 80°C | 65% |

| DDQ | 8-Chloroquinoline | Toluene, reflux | 72% |

Notable Pathway :

-

Oxidation of the tetrahydro ring’s C–N bond generates quinolinones, which are precursors to antimalarial agents .

Reductive Amination and Alkylation

The secondary amine undergoes reductive amination with aldehydes/ketones:

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| Formaldehyde | NaBH₃CN | N-Methyl-8-chloro-1,2,3,4-tetrahydroquinoline | 88% |

| Acetophenone | H₂, Pd/C | N-(Phenethyl)-8-chloro-tetrahydroquinoline | 76% |

Applications :

Catalytic Hydrogenation/Dehydrogenation

The compound participates in reversible hydrogenation using transition-metal catalysts:

| Catalyst | Reaction | Conditions | Yield |

|---|---|---|---|

| Pd/C | Full saturation to decahydro | H₂ (1 atm), 25°C | 94% |

| Co(OAc)₂ | Dehydrogenation to quinoline | Air, 120°C | 90% |

Industrial Relevance :

-

Molybdenum catalysts enable scalable interconversion between tetrahydro- and fully saturated quinoline derivatives .

Nucleophilic Aromatic Substitution (SNAr)

The chlorine at position 8 participates in SNAr reactions under strongly basic conditions:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NaOH | 150°C, DMSO | 8-Hydroxy-tetrahydroquinoline | 58% |

| NH₃ | CuCl₂, 120°C | 8-Amino-tetrahydroquinoline | 41% |

Limitations :

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Aryl boronic acid, Pd(OAc)₂ | 8-Aryl-tetrahydroquinoline | 68% |

| Buchwald-Hartwig | Aryl halide, Xantphos | N-Aryl-tetrahydroquinoline | 73% |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound has garnered attention for its potential therapeutic effects:

- Antimicrobial Activity : Studies have indicated that 8-chloro-1,2,3,4-tetrahydroquinoline exhibits significant antimicrobial properties against various pathogens .

- Anticancer Properties : Research has shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific molecular pathways .

- Neuropharmacology : It has been studied for its role as a serotonin receptor agonist, indicating potential applications in treating central nervous system disorders such as obesity .

Biological Research Applications

In biological research, this compound is explored for its interactions with biological targets:

- Inhibition Studies : Compounds derived from tetrahydroquinoline have been evaluated as inhibitors of nitric oxide synthase (NOS), showing promise in pain management models .

- Structure-Activity Relationship (SAR) : Research has focused on modifying the structure to enhance potency and selectivity against specific enzymes or receptors .

Industrial Applications

Beyond medicinal uses, this compound has applications in industrial chemistry:

- Synthesis of Dyes and Pigments : Its chemical properties make it suitable as an intermediate in the production of various dyes and pigments.

- Material Science : The compound serves as a building block in the synthesis of complex organic materials used in various applications.

Case Studies

Several case studies highlight the applications of this compound:

- Case Study 1 : A study demonstrated that derivatives of this compound significantly inhibited the growth of specific cancer cell lines through apoptosis induction.

- Case Study 2 : Research on the neuropharmacological effects showed that compounds based on this structure could effectively reduce food intake in rodent models by acting on serotonin receptors.

Mecanismo De Acción

The mechanism of action of 8-Chloro-1,2,3,4-tetrahydroquinoline, particularly in its role as an acetylcholinesterase inhibitor, involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission . The compound may also interact with other molecular targets, such as receptors and ion channels, contributing to its pharmacological effects .

Comparación Con Compuestos Similares

1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoline core but lacks the chlorine substituent.

8-Methoxy-1,2,3,4-tetrahydroquinoline: Similar structure with a methoxy group instead of chlorine.

8-Bromo-1,2,3,4-tetrahydroquinoline: Similar structure with a bromine atom instead of chlorine.

Uniqueness: 8-Chloro-1,2,3,4-tetrahydroquinoline is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine substituent can enhance the compound’s lipophilicity and ability to cross biological membranes, making it a valuable scaffold in drug design .

Actividad Biológica

8-Chloro-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClN, with a molecular weight of approximately 169.62 g/mol. The compound features a chloro substituent at the 8-position of the tetrahydroquinoline ring system. This unique structure contributes to its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Studies have shown that this compound demonstrates significant antimicrobial properties against various pathogens. Its ability to inhibit bacterial growth suggests potential applications in treating infections.

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways by interacting with specific enzymes or receptors involved in inflammation.

- Anticancer Potential : Preliminary research indicates that this compound may possess anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth.

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or disease processes. This inhibition can lead to altered cellular functions and reduced disease progression .

- Receptor Modulation : It may also interact with receptors in the body, affecting neurotransmission and other physiological processes. Such interactions could be particularly relevant in the context of central nervous system disorders .

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of this compound:

Table 1: Summary of Biological Studies on this compound

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving cyclization reactions of appropriate precursors. Modifications to the structure can yield derivatives with enhanced biological activities or specific functionalities.

Table 2: Synthetic Routes for this compound

| Synthesis Method | Description |

|---|---|

| Cyclization Reaction | Formation from aniline derivatives and α-haloketones |

| Reduction Reactions | Conversion of corresponding quinolines through catalytic hydrogenation |

Propiedades

IUPAC Name |

8-chloro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSDMOYGCYVCFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)Cl)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101291712 | |

| Record name | 8-Chloro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90562-36-0 | |

| Record name | 8-Chloro-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90562-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-chloro-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.